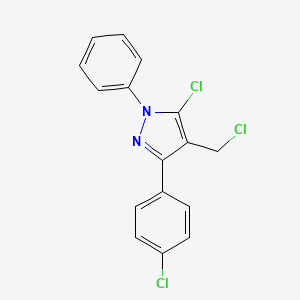
5-氯-4-氯甲基-3-(4-氯苯基)-1-苯基-1H-吡唑
描述
Synthesis Analysis
The synthesis of 5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole is not detailed in the sources I found1. However, it is available for purchase with a purity of 95%1.Physical And Chemical Properties Analysis
5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole is a chemical compound with the molecular formula C16H11Cl3N22. Its molecular weight is 337.632. More detailed physical and chemical properties were not available in the sources I found2.
科学研究应用
Molecular Structure Analysis
分子结构分析的研究,特别是带有不同取代基的NH-吡唑类化合物,是一个重要的应用领域。研究已经深入探讨了NH-吡唑类化合物在溶液和固态中的行为,重点关注它们的环状互变异构性。值得注意的是,这些结构中氢键和卤素键之间的相互作用已经被探索,揭示了它们的稳定性和反应性的见解(García等,2010)。
有机合成和反应
5-氯-4-氯甲基-3-(4-氯苯基)-1-苯基-1H-吡唑可作为各种有机合成反应中的前体。它已被用于Sonogashira型交叉偶联反应,以产生吡唑并[4,3-c]吡啶,展示了该化合物作为反应物在合成复杂杂环结构中的多功能性(Vilkauskaitė等,2011)。此外,它与亚砜氯的反应已被研究,以了解该化合物的反应性和产生新吡唑衍生物的潜力(Khutova et al., 2013)。
晶体结构测定
吡唑衍生物的晶体结构,包括类似于5-氯-4-氯甲基-3-(4-氯苯基)-1-苯基-1H-吡唑的化合物,一直是研究的课题,提供了有关分子构象和分子间相互作用的宝贵信息。研究表明,晶体结构可以揭示取代基的取向及其对整体分子几何构型的影响(Xu & Shi, 2011)。
抗癌活性
5-氯-4-氯甲基-3-(4-氯苯基)-1-苯基-1H-吡唑衍生物已被探索其潜在的抗癌活性。对含有吡唑基团的新型噻唑并[3,2-a]嘧啶衍生物进行的研究在初步体外抗癌试验中显示出有希望的结果,表明这些化合物的潜在治疗应用(Jin, 2015)。
超声波促进合成
超声波已被应用于吡唑衍生物的合成,提供了减少反应时间和提高产率等优势。这种方法突显了在生产基于吡唑的化合物时更有效的合成途径的潜力(Trilleras et al., 2013)。
要获取更多基于人工智能的见解,请访问consensus.app。
5-氯-4-氯甲基-3-(4-氯苯基)-1-苯基-1H-吡唑的科学研究应用多样,跨越了化学的几个领域,特别是在分子相互作用、合成技术和结构分析的研究中。以下是基于最近科学研究的应用的详细见解:
分子相互作用和结构分析
研究吡唑中的氢键和卤素键,包括类似于5-氯-4-氯甲基-3-(4-氯苯基)-1-苯基-1H-吡唑的化合物,揭示了它们的分子行为方面的重要见解。García等人(2010年)讨论了溶液和固态中NH-吡唑与C-芳基和C-卤素取代基的行为,通过X射线衍射和NMR光谱探索互变异构和分子结构(García等人,2010年)。同样,徐和史(2011年)关于相关吡唑衍生物的合成和晶体结构分析的工作提供了有关这类化合物内分子几何和分子间相互作用的见解(Xu & Shi, 2011)。
合成技术
对吡唑烯氧化为吡唑的新试剂和方法的研究表明了氯苯基三唑二酮的相关性,这可能类似于5-氯-4-氯甲基-3-(4-氯苯基)-1-苯基-1H-吡唑中所见的反应模式。Zolfigol等人(2006年)已经证明了4-(对氯)苯基-1,2,4-三唑-3,5-二酮作为一种氧化剂在温和条件下的有效性,暗示了在涉及类似吡唑化合物的合成途径中的潜在应用(Zolfigol et al., 2006)。
杂环化合物合成
吡唑衍生物在合成杂环化合物方面的多功能性在关注合成新型基于吡唑的分子的研究中得到突显。例如,Vilkauskaitė等人(2011年)讨论了氯苯基吡唑羰基在Sonogashira型反应中的应用,以接近吡唑并[4,3-c]吡啶,展示了吡唑衍生物在构建复杂杂环结构中的潜力(Vilkauskaitė等人,2011年)。
抗癌活性研究
探索吡唑衍生物的抗癌活性,Jin(2015年)合成了含有吡唑基团的新型噻唑并[3,2-a]嘧啶衍生物,展示了吡唑化合物在药物化学中的治疗潜力(Jin, 2015)。
属性
IUPAC Name |
5-chloro-4-(chloromethyl)-3-(4-chlorophenyl)-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2/c17-10-14-15(11-6-8-12(18)9-7-11)20-21(16(14)19)13-4-2-1-3-5-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFJVWSEZNBVPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)Cl)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

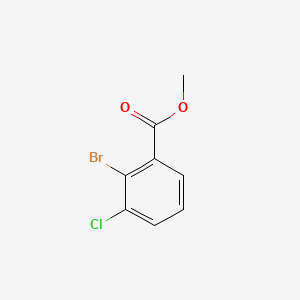
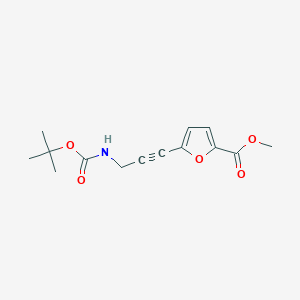
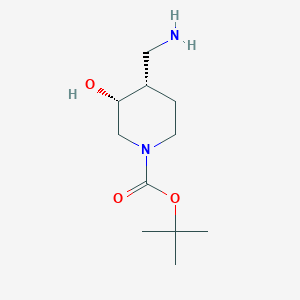
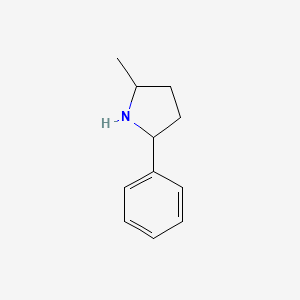
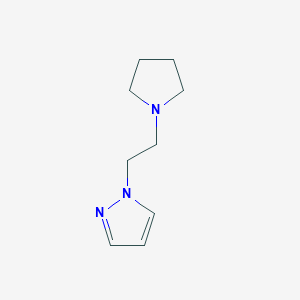
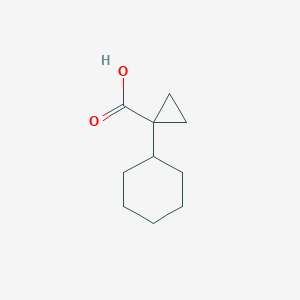
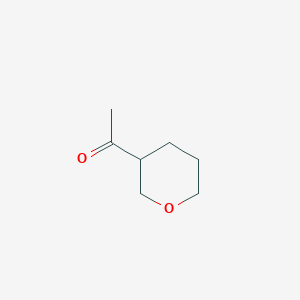
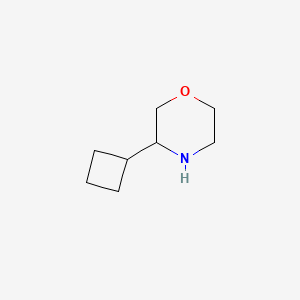
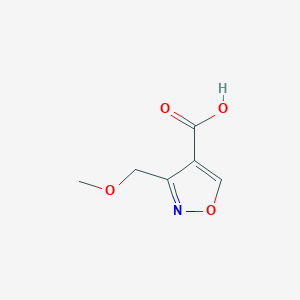
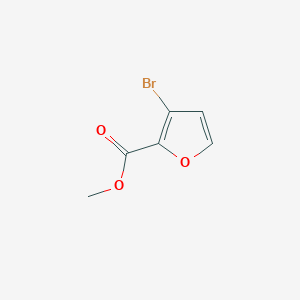
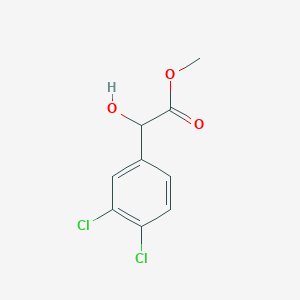
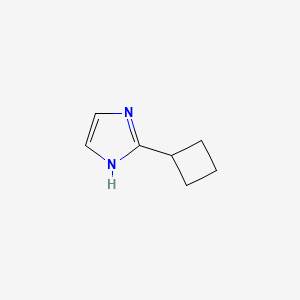
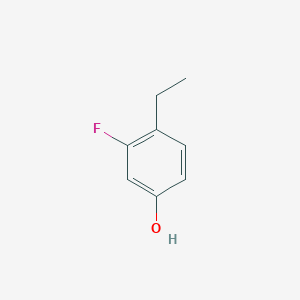
![2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane](/img/structure/B1422719.png)